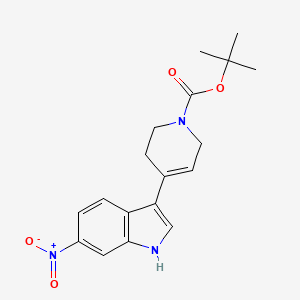

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a combination of indole and dihydropyridine moieties The indole structure is known for its presence in many biologically active molecules, while the dihydropyridine ring is a common feature in calcium channel blockers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of indole to form 6-nitroindole. This intermediate is then subjected to a series of reactions to introduce the dihydropyridine ring and the tert-butyl ester group.

Nitration of Indole: Indole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitroindole.

Formation of Dihydropyridine Ring: The 6-nitroindole is reacted with an appropriate aldehyde and ammonia or an amine in the presence of a catalyst to form the dihydropyridine ring.

Introduction of Tert-butyl Ester: The final step involves esterification with tert-butyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: The nitro group on the indole ring can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino-indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of indole and dihydropyridine derivatives on biological systems. It may serve as a probe to investigate the role of calcium channels in cellular processes.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a lead compound for the development of new drugs, particularly those targeting calcium channels or other related pathways. Its derivatives could be explored for their potential as antihypertensive agents or other therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate likely involves its interaction with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure. The nitro group on the indole ring may also contribute to its biological activity by participating in redox reactions within the cell.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

Indole-3-carboxaldehyde: An indole derivative used in the synthesis of various biologically active compounds.

Tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: A similar compound without the nitro group, used for comparison in biological studies.

Uniqueness

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both the nitro group and the dihydropyridine ring. This combination may enhance its biological activity and provide a broader range of applications compared to similar compounds. The nitro group can participate in additional redox reactions, potentially leading to unique pharmacological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 298.38 g/mol

- CAS Number : 155302-27-5

The compound is believed to interact with various biological targets, potentially influencing pathways related to neuroprotection and anti-inflammatory responses. Its structural components suggest it may act as an inhibitor of specific enzymes or receptors involved in these processes.

1. Neuroprotective Effects

Research indicates that similar compounds in the dihydropyridine class exhibit neuroprotective properties by modulating calcium channels and reducing oxidative stress. Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine derivatives may share these properties, contributing to their potential in treating neurodegenerative diseases.

2. Antioxidant Activity

Studies have shown that compounds with indole and pyridine moieties can exhibit significant antioxidant activity. This suggests that this compound may help mitigate oxidative damage in cells, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.

3. Enzyme Inhibition

The compound's structure indicates potential inhibitory effects on specific enzymes, particularly those involved in neurotransmitter breakdown or inflammatory pathways. For instance, it may inhibit acetylcholinesterase (AChE) activity, similar to other compounds in its class, leading to increased levels of acetylcholine and enhanced synaptic transmission.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer's disease, administration of similar dihydropyridine compounds resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine derivatives could offer similar benefits.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of various indole derivatives. The results indicated that compounds with structural similarities to tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine exhibited significant free radical scavenging activity, supporting the hypothesis that this compound may also possess antioxidant properties.

Research Findings

| Study | Findings | |

|---|---|---|

| Research on Neuroprotection | Increased cognitive function in rodent models treated with dihydropyridine analogs | Suggests potential for treating neurodegenerative conditions |

| Antioxidant Activity Study | Significant free radical scavenging observed in indole derivatives | Indicates potential for reducing oxidative stress |

| Enzyme Inhibition Analysis | Inhibition of AChE activity leading to increased acetylcholine levels | Supports use in cognitive enhancement therapies |

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-nitro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-18(2,3)25-17(22)20-8-6-12(7-9-20)15-11-19-16-10-13(21(23)24)4-5-14(15)16/h4-6,10-11,19H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTESQFJZJKEXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.